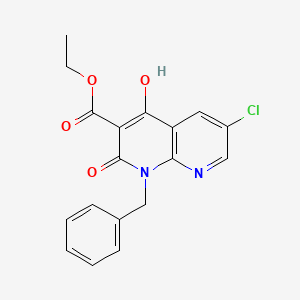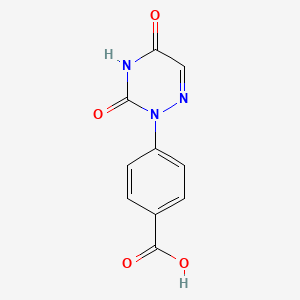
2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester is an organic compound belonging to the class of nicotinic acid esters It is characterized by the presence of two ethyl groups attached to the 2nd and 6th positions of the nicotinic acid ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester typically involves the esterification of 2,6-Diethyl-nicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2,6-Diethyl-nicotinic acid+EthanolAcid Catalyst2,6-Diethyl-nicotinic acid ethyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,6-Diethyl-nicotinic acid and ethanol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: 2,6-Diethyl-nicotinic acid and ethanol.
Reduction: 2,6-Diethyl-nicotinic alcohol.
Substitution: Depending on the nucleophile used, various substituted nicotinic acid derivatives can be formed.
Scientific Research Applications
2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of its parent compound, nicotinic acid, which is known for its lipid-lowering properties.
Industry: Utilized in the production of various chemical intermediates and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, similar compounds have been shown to modulate lipid metabolism and exhibit anti-inflammatory properties. The ester may also act as a prodrug, releasing the active nicotinic acid upon hydrolysis in vivo.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid methyl ester: Similar ester derivative with a methyl group instead of an ethyl group.
2,6-Dichloroisonicotinic acid: A structurally related compound with chlorine substituents instead of ethyl groups.
Isonicotinic acid ethyl ester: Another ester derivative with a different substitution pattern on the nicotinic acid ring.
Uniqueness
2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester is unique due to the presence of two ethyl groups at the 2nd and 6th positions, which may confer distinct chemical and biological properties compared to other nicotinic acid derivatives. This unique substitution pattern can influence the compound’s reactivity, solubility, and potential biological activity.
Properties
CAS No. |
100369-97-9 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.273 |
IUPAC Name |
ethyl 2,6-diethylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-4-9-7-8-10(11(5-2)13-9)12(14)15-6-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
SWOYOZZCDIIDSZ-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(C=C1)C(=O)OCC)CC |
Synonyms |
2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Pentenal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2E)-](/img/structure/B599923.png)





![Spiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B599935.png)


